7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multicomponent reactions, oxidative coupling, and tandem reactions. These methods are efficient for constructing the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve the use of green catalysis and metal-free oxidation strategies. These methods are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the methoxy group can enhance its solubility and potentially its bioavailability .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)11-8-5-7(15-2)3-4-12(6)8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DEMKLKHFWNOXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.